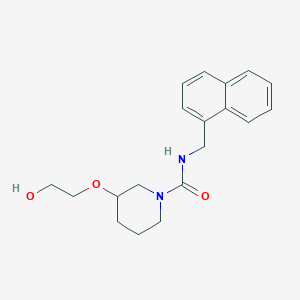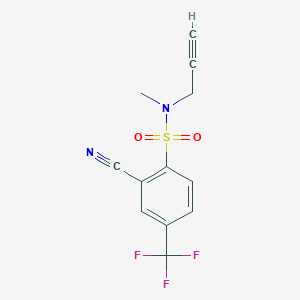![molecular formula C11H10BrN3O4 B7677975 Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is known for its unique structure and properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to interact with various proteins and receptors in the body, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate in lab experiments include its relatively simple synthesis method, its unique structure and properties, and its potential applications in various scientific fields. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound, including its interactions with specific proteins and receptors in the body.
2. Optimization of the synthesis method for this compound to improve yields and purity.
3. Investigation of the potential use of this compound in combination with other drugs or therapies for cancer and inflammatory diseases.
4. Exploration of the potential use of this compound in other scientific fields, such as biochemistry and drug discovery.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in medicine and other scientific fields.
Métodos De Síntesis
The synthesis of Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate involves the reaction of 2-bromofuran-3-carbonyl chloride with 4-amino-1H-pyrazole in the presence of a base, followed by the esterification of the resulting acid with methanol and acetic anhydride. This method has been optimized and standardized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O4/c1-18-9(16)6-15-5-7(4-13-15)14-11(17)8-2-3-19-10(8)12/h2-5H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXKCKXMDGRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)NC(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2,2-difluoroethyl)pyrazol-3-yl]-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone](/img/structure/B7677899.png)
![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7677907.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)
![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)

![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)


![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-methylsulfonylpropan-1-one](/img/structure/B7677968.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
